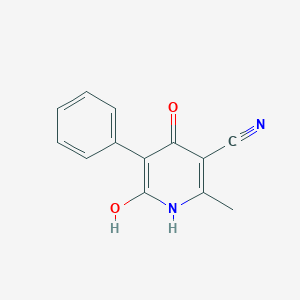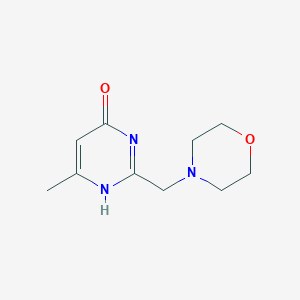![molecular formula C17H14N2O3 B7788352 2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione” is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as a reagent: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: The industrial production of 4-Fluoronitrobenzene follows the same Halex process, ensuring high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the substitution reaction.
Types of Reactions:
-
Reduction: 4-Fluoronitrobenzene can undergo reduction to form 4-fluoroaniline. This reaction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + 3\text{H}_2 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{F} + 2\text{H}_2\text{O} ]
-
Substitution: The nitro group in 4-Fluoronitrobenzene makes the fluorine atom a good leaving group. This allows for nucleophilic aromatic substitution reactions, such as the reaction with phenoxide to form mononitrodiphenylether. [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{C}_6\text{H}_5\text{O}^- \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{OC}_6\text{H}_5} + \text{F}^- ]
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Phenoxide ion, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 4-Fluoroaniline.
Substitution: Mononitrodiphenylether.
Applications De Recherche Scientifique
4-Fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: 4-Fluoroaniline, a reduction product of 4-Fluoronitrobenzene, is a precursor to the fungicide fluoroimide, which has applications in agricultural medicine.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoronitrobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group makes the fluorine atom a good leaving group, facilitating these reactions. In biological systems, its derivatives can interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
Comparison: 4-Fluoronitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, 4-Fluoronitrobenzene has distinct physical and chemical properties that make it suitable for specific industrial and research applications. For example, its position of the nitro group relative to the fluorine atom affects its reactivity in nucleophilic aromatic substitution reactions, making it more or less reactive compared to its isomers.
Propriétés
IUPAC Name |
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIMDAFLBKYCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)



![2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788323.png)
![(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)



